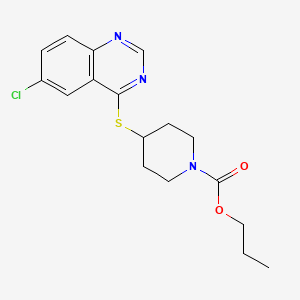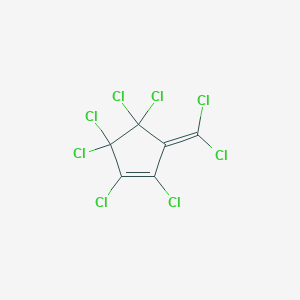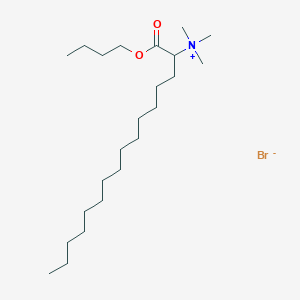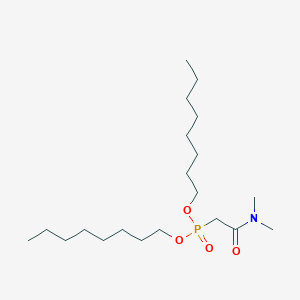![molecular formula C9H10N4O2S B11946876 (2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)ethanone thiosemicarbazone is a chemical compound with the molecular formula C9H10N4O2S It is a derivative of thiosemicarbazone, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)ethanone thiosemicarbazone can be synthesized through the reaction of 1-(3-nitrophenyl)ethanone with thiosemicarbazide. The reaction typically involves dissolving 1-(3-nitrophenyl)ethanone in ethanol and adding thiosemicarbazide to the solution. The mixture is then stirred at room temperature for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for 1-(3-nitrophenyl)ethanone thiosemicarbazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)ethanone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiosemicarbazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
1-(3-Nitrophenyl)ethanone thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its anti-cancer and anti-microbial activities. It has shown cytotoxic effects against various cancer cell lines.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of sensors and materials with specific electrochemical properties.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)ethanone thiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase II, resulting in DNA damage and cell death. Additionally, the compound’s ability to form metal complexes can enhance its biological activity by facilitating the delivery of metal ions to target sites.
Comparison with Similar Compounds
1-(3-Nitrophenyl)ethanone thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- 1-(4-Nitrophenyl)ethanone thiosemicarbazone
- 1-(1-Naphthyl)ethanone thiosemicarbazone
- 1-(2,4,6-Trihydroxyphenyl)ethanone thiosemicarbazone
Uniqueness:
- The presence of the nitro group at the 3-position of the phenyl ring in 1-(3-nitrophenyl)ethanone thiosemicarbazone imparts unique electronic properties, influencing its reactivity and biological activity.
- Compared to other derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications.
Properties
Molecular Formula |
C9H10N4O2S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
[(E)-1-(3-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-3-2-4-8(5-7)13(14)15/h2-5H,1H3,(H3,10,12,16)/b11-6+ |
InChI Key |
NFJPLHYZNDOBTD-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















